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XPF-SE3

Cat. No.: B1575551
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Description

Contextualization of Naturally Occurring Bioactive Peptides and Their Biological Significance

Naturally occurring bioactive peptides are small fragments of proteins, typically ranging from 2 to 20 amino acid residues in length, although some can be longer. nih.govnih.gov These peptides are found across various life forms, including microorganisms, plants, and animals, and are recognized for exerting specific physiological effects beyond their basic nutritional value. nih.govnih.govcabidigitallibrary.org They play crucial roles in numerous biological processes within the host organism, acting as signaling molecules that regulate functions such as growth, defense, immunity, and homeostasis. nih.gov The biological significance of these peptides lies in their diverse range of activities, which can include antimicrobial, antihypertensive, antioxidant, immunomodulatory, antitumor, and antiallergic properties. nih.govcabidigitallibrary.orgtaylorfrancis.commdpi.com Their unique amino acid composition, sequence, and molecular weight dictate their specific bioactivities. nih.govmdpi.com The study of these peptides is particularly relevant in the context of addressing global health challenges, such as the rise of antibiotic resistance, where they represent a promising source for the development of novel therapeutic agents. asm.orgfrontiersin.orgacs.org

Overview of the Xenopsin Precursor Fragment (XPF) Family of Peptides

The Xenopsin Precursor Fragment (XPF) family of peptides is a group of bioactive peptides derived from the post-translational processing of the biosynthetic precursors of xenopsin. wordpress.comresearchgate.netresearchgate.net Xenopsin itself is a myotropic peptide found in the skin secretions of certain frogs. wordpress.com XPF peptides are recognized as one of the four main families of antimicrobial peptides (AMPs) found in the skin secretions of frogs belonging to the family Pipidae, particularly within the genera Xenopus and Silurana. The other three families are magainins, peptide glycine-leucine-amide (PGLa), and caerulein-precursor fragment (CPF) peptides. wordpress.comresearchgate.netresearchgate.netnih.govmdpi.com XPF peptides are widely distributed in the skin secretions of these clawed frogs and have also been identified in the gastrointestinal tract of Xenopus laevis. mdpi.com While XPF peptides are part of the host-defense peptide repertoire in these amphibians, their antimicrobial potencies have generally been reported as lower compared to some other families, such as the CPF peptides. mdpi.com The primary structures of XPF peptides isolated from various Xenopus and Silurana species show structural similarities, suggesting an evolutionary origin involving gene duplications. mdpi.comnih.gov

Identification and Biological Origin of XPF-SE3 from Silurana epitropicalis

This compound is a specific peptide belonging to the Xenopsin Precursor Fragment (XPF) family. It was identified through peptidomic analysis of norepinephrine-stimulated skin secretions from the tetraploid frog Silurana epitropicalis. researchgate.netnih.govnih.gov Silurana epitropicalis, also known as the Cameroon clawed frog, is a species of frog in the family Pipidae found in various central African countries. wikipedia.orgamphibiaweb.org The skin secretions of amphibians are a rich source of diverse host-defense peptides, including AMPs, which are thought to be involved in protecting the animal from microbial invasion and aiding in wound repair. cabidigitallibrary.orgresearchgate.netnih.govnih.govimrpress.com The identification of this compound from S. epitropicalis highlights the biodiversity of bioactive peptides found in nature and their potential as a source for discovering new compounds with biological activities. nih.govimrpress.com Peptidomic analysis of S. epitropicalis skin secretions has led to the identification of several peptides across different families, including multiple XPF peptides such as XPF-SE1, XPF-SE2, this compound, and XPF-SE4. researchgate.netnih.govnih.gov

Current State of Research on this compound and Analogous Antimicrobial Peptides

Research on this compound has primarily focused on its identification and initial characterization as an antimicrobial peptide from Silurana epitropicalis. Studies have shown that this compound exhibits growth-inhibitory activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov For instance, CPF-SE3, another peptide from S. epitropicalis, has shown potent activity against clinical isolates of MRSA. nih.govnih.gov While this compound has been identified and its antimicrobial potential noted, the depth of research into its specific mechanisms of action, structure-activity relationships, and broader biological activities appears less extensive compared to some other well-studied amphibian AMPs like magainins or certain CPF peptides. mdpi.com

Research on analogous antimicrobial peptides from amphibian skin, particularly from Xenopus and Silurana species, is ongoing. These studies aim to identify novel peptides, characterize their structures and activities, and investigate their potential as therapeutic agents. acs.orgnih.govimrpress.com The broader landscape of antimicrobial peptide research is actively exploring AMPs from diverse natural sources as a response to the increasing threat of antibiotic resistance. asm.orgfrontiersin.orgacs.orgmarketresearchintellect.com Advances in peptide engineering and synthesis are also contributing to the design and modification of natural AMPs to enhance their efficacy and reduce potential toxicity. mdpi.commarketresearchintellect.com

Research Gaps and Unaddressed Mechanistic Questions Pertaining to this compound

Despite the identification of this compound and its observed antimicrobial activity, several research gaps and unaddressed mechanistic questions remain. A comprehensive understanding of the precise mechanism by which this compound exerts its antimicrobial effects is needed. While many amphibian AMPs act by disrupting bacterial cell membranes, the specific interactions and cellular targets of this compound require detailed investigation. asm.orgimrpress.com

Furthermore, structure-activity relationship studies specifically focused on this compound are limited in the provided search results. Such studies would be crucial for identifying the key amino acid residues or structural motifs responsible for its activity and for guiding potential modifications to enhance its properties. The breadth of this compound's antimicrobial spectrum against a wider range of pathogens, beyond E. coli and S. aureus, has not been extensively detailed in the provided information. researchgate.netnih.gov

Another significant gap is the limited information on potential synergistic effects of this compound with other peptides found in Silurana epitropicalis skin secretions or with conventional antibiotics. Understanding such interactions could be relevant for potential therapeutic applications. Finally, while the biological origin in S. epitropicalis is established, the specific environmental or physiological triggers that induce the expression and secretion of this compound are not elaborated upon. Addressing these gaps through further research would provide a more complete picture of this compound's biological role and therapeutic potential.

Properties

bioactivity

Antibacterial

sequence

GFWTTAAEGLKKFAKAGLASILNPK

Origin of Product

United States

Advanced Methodological Approaches in Xpf Se3 Investigation

Isolation and Purification Methodologies for Natural XPF-SE3 Analogues

The isolation and purification of natural analogues of a compound like this compound are critical initial steps in its investigation. When dealing with natural sources, complex mixtures are common, necessitating robust separation techniques to obtain the target compound in sufficient purity for subsequent analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized method for the purification of peptides and small proteins from natural sources, offering high resolution and recovery. researchgate.net This technique separates compounds based on their hydrophobic characteristics, employing a nonpolar stationary phase and a polar mobile phase. researchgate.net Other chromatographic modes, such as ion-exchange and size-exclusion chromatography, may also be employed, sometimes in combination with reversed-phase chromatography, particularly for challenging samples. waters.com Liquid-liquid extraction (LLE) is another long-standing method used to separate intermediates in solution-phase synthesis, which could be relevant if this compound analogues are synthesized in solution. acs.org

Spectroscopic and High-Resolution Characterization Techniques for Peptide Structure Elucidation

Detailed structural characterization of this compound is essential to understand its properties and function. Spectroscopic and high-resolution techniques play a crucial role in this process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of peptides in solution, providing detailed information about atomic distances and bond angles that can be used for computational structure calculations. acdlabs.comtechnologynetworks.com Both 1D and 2D NMR experiments are commonly used, with 2D NMR providing more detailed structural insights. acdlabs.com High-resolution mass spectrometry (HRMS) is frequently employed when a proposed structure is available, allowing for accurate mass determination and structural confirmation. acdlabs.com Techniques like Fourier transform infrared (FT-IR) spectroscopy and Circular Dichroism (CD) spectroscopy provide information about the secondary structure of polypeptides. technologynetworks.comcriver.com CD measures differences in the absorption of circularly polarized light, which is dependent on peptide bond alignment and can estimate secondary structures like alpha-helix and beta-sheet. criver.com X-ray crystallography can be used to determine the three-dimensional structure of crystallized peptides at atomic resolution. nih.govcreative-biolabs.com Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their shape and charge, offering high resolution for both mass and gas-phase conformation determination, which is particularly useful for distinguishing peptide isomers. nsf.gov

Chromatographic and Electrophoretic Techniques for this compound Purity and Heterogeneity Analysis

Assessing the purity and heterogeneity of this compound samples is crucial for ensuring reliable experimental results and potential therapeutic applications. Chromatographic and electrophoretic techniques are indispensable for this analysis. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used for determining peptide purity based on retention times, offering high sensitivity and precision. creative-proteomics.com Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic size and is used to determine the content of monomers, aggregates, and fragments. creative-proteomics.comresearchgate.net Ion exchange chromatography (IEC) separates compounds based on charge. researchgate.net Capillary electrophoresis (CE), including techniques like capillary gel electrophoresis (CGE), capillary isoelectric focusing (cIEF), and capillary zone electrophoresis (CZE), are powerful tools for analyzing the size, charge, and structural modifications of peptides, providing insights into heterogeneity. nih.govsciex.comcreative-proteomics.com SDS-PAGE is a simple and cost-effective electrophoretic method for assessing protein purity and estimating molecular weight. creative-proteomics.com

Synthetic Chemistry Methodologies for this compound and its Analogues

The synthesis of this compound and its analogues allows for controlled production and modification for research and development. Solid-Phase Peptide Synthesis (SPPS) and solution-phase peptide synthesis are traditional methods for synthesizing linear peptides with precise sequences. longdom.orgrsc.org SPPS involves the stepwise addition of amino acids to a peptide chain anchored on an insoluble solid support. rsc.orgnih.gov Advancements in peptide chemistry include chemoselective ligation reactions, such as Native Chemical Ligation (NCL) and click chemistry, which enable the synthesis of complex peptides and conjugates with site-specific modifications. longdom.orglongdom.orgnih.gov Peptide cyclization strategies, like macrocyclization and stapled peptide synthesis, yield constrained analogues with potentially improved stability and bioactivity. longdom.orglongdom.org Microwave-assisted SPPS can improve the efficiency and reduce the time for synthesizing longer peptide sequences. nih.gov

Bioanalytical Assay Development for this compound Activity Profiling

Developing sensitive and specific bioanalytical assays is essential for profiling the biological activity of this compound. These assays are used to determine the concentration of the compound in biological matrices and measure its effects on biological targets or pathways. raps.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is increasingly becoming a preferred platform for peptide bioanalysis due to its high selectivity and sensitivity, allowing for the quantification of intact peptides and potential metabolites. nih.govtandfonline.comcigb.edu.cu This technique often involves sample preparation steps like solid-phase extraction (SPE) to clean up complex biological samples. nih.govwaters.com Ligand-binding assays (LBAs), such as ELISAs, are also used for peptide quantification, although they require the development of specific antibodies. nih.govtandfonline.com Activity-based assays, such as enzyme assays, can be developed to measure the functional effect of this compound. nih.gov Bioanalytical methods must be validated to ensure accuracy, precision, and reliability for both nonclinical and clinical studies. raps.orgnih.gov

Biophysical Characterization Methods for this compound Conformational States

Understanding the conformational states of this compound is crucial as conformation can significantly impact its function, activity, and stability. Biophysical techniques provide insights into the higher-order structure (HOS), including secondary and tertiary structures, aggregation, and oligomerization. creative-biolabs.comintertek.com Circular Dichroism (CD) spectroscopy is used to assess secondary structure and folding/unfolding. technologynetworks.comcriver.com Differential Scanning Calorimetry (DSC) measures heat capacity changes associated with thermal denaturation, providing information on thermal stability. criver.comintertek.com Dynamic Light Scattering (DLS) provides information on the hydrodynamic size and size distribution of molecules in solution, which is useful for detecting aggregation. criver.comcreative-biolabs.comintertek.com Analytical Ultracentrifugation (AUC) is another technique used to characterize aggregation and determine molecular weight. criver.comcreative-biolabs.com Small-angle X-ray scattering (SAXS) can provide information on the structural arrangements and multimer formation. malvernpanalytical.com Intrinsic tryptophan fluorescence (ITF) can assess the conformational state based on the fluorescence emission of tryptophan residues, which is sensitive to the local environment. criver.com Techniques like NMR spectroscopy and X-ray crystallography, mentioned earlier for structural elucidation, also provide high-resolution details about conformational states. nih.govcreative-biolabs.comnih.gov

As this compound is a hypothetical compound, specific data tables and detailed research findings related to its investigation using these methodologies are not available. The application of these advanced techniques would be necessary to fully characterize a novel compound of this nature.

Compound Names and PubChem CIDs:

As "this compound" is a hypothetical compound, no PubChem CID is available. No other specific chemical compounds with corresponding PubChem CIDs were mentioned as the focus was solely on the methodologies applied to the hypothetical this compound.

Molecular and Cellular Mechanisms of Xpf Se3 Action

Investigation of XPF-SE3 Interaction with Cellular Components

Antimicrobial peptides often exert their effects through interactions with various cellular components, with a primary target being the microbial membrane.

This compound Interaction with Microbial Membranes and Lipids

Based on its classification as an antibacterial peptide, this compound is hypothesized to interact with microbial membranes and their lipid components. AMPs commonly target the negatively charged surfaces of bacterial membranes, a characteristic that distinguishes them from the zwitterionic membranes of mammalian cells. This initial electrostatic interaction is often followed by the insertion of the peptide into the lipid bilayer, leading to membrane disruption. While specific experimental data detailing the interaction of this compound with microbial membranes and lipids is limited in the available literature, studies on other AMPs suggest mechanisms such as pore formation, carpet model-induced micellization, or disruption of lipid domains. The amino acid sequence of this compound (GFWTTAAEGLKKFAKAGLASILNPK) bgimarine.com provides clues regarding its potential interactions. The presence of hydrophobic and positively charged residues within the sequence is typical of AMPs that interact with and disrupt bacterial membranes.

Elucidation of Intracellular Targets and Binding Partners of this compound

Beyond membrane interactions, some antimicrobial peptides can translocate across the microbial membrane to target intracellular components. The identification of intracellular targets and binding partners of this compound would provide a more complete understanding of its antibacterial mechanism. While specific intracellular targets for this compound have not been definitively identified in the consulted literature, bioinformatics analysis of AMPs, including this compound, has explored the potential for these peptides to interact with bacterial proteins, such as outer membrane proteins like HopB in Helicobacter pylori. testibis.ir Further research is required to experimentally validate any predicted intracellular interactions and identify specific binding partners within target microbes.

Modulation of Microbial Cellular Processes by this compound

The interaction of this compound with microbial membranes and potential intracellular targets is expected to lead to the modulation of essential cellular processes. Membrane disruption can lead to the dissipation of the electrochemical gradient, loss of essential metabolites, and impaired energy production. Interaction with intracellular components could interfere with vital processes such as DNA replication, protein synthesis, or enzymatic activity. However, specific details regarding how this compound modulates particular microbial cellular processes are not extensively documented in the available information.

Ligand-Receptor Dynamics of this compound at the Molecular Interface

The concept of ligand-receptor dynamics typically involves the specific binding of a molecule (ligand) to a receptor protein, triggering a downstream signaling cascade. While some antibacterial peptides may interact with specific microbial surface molecules that could be considered receptors, the primary mode of action for many AMPs, including the hypothesized mechanism for this compound based on its likely interaction with membranes, does not strictly involve classical ligand-receptor binding in the same way as signaling molecules in higher organisms. Instead, the interaction is often driven by physicochemical properties of the peptide and the microbial membrane. If this compound does have specific protein targets, either on the membrane or intracellularly, then ligand-receptor principles would apply to those specific interactions. The bioinformatics analysis suggesting potential interaction with outer membrane proteins testibis.ir hints at the possibility of more specific molecular recognition events.

Enzymatic Modulation and Pathway Perturbation by this compound

Antimicrobial peptides can influence microbial viability by modulating enzymatic activity or perturbing essential metabolic pathways. This can occur directly through interaction with enzymes or indirectly as a consequence of membrane disruption or interference with other cellular processes. While the broad impact of AMPs on cellular function is acknowledged, specific enzymatic targets or metabolic pathways directly modulated by this compound have not been detailed in the reviewed literature. Further investigation, potentially involving proteomic or metabolomic studies, would be necessary to identify such effects.

Influence of this compound on Gene Expression and Proteomic Profiles

Exposure of microbes to antibacterial agents can lead to significant changes in gene expression and proteomic profiles as the organisms attempt to adapt or respond to the stress. Analyzing these changes can provide valuable insights into the mechanisms of action of the antibacterial compound. Studies involving transcriptomic (gene expression) and proteomic profiling of microbes treated with this compound could reveal which genes and proteins are upregulated or downregulated in response to the peptide, thereby indicating affected cellular pathways and processes. Currently, specific data on the influence of this compound on the gene expression and proteomic profiles of target microbes are not available in the consulted sources. Such studies would be crucial for a comprehensive understanding of its cellular impact.

Exploration of this compound-Induced Epigenetic Modifications

Based on current scientific literature, there are no available research findings or data detailing the effects of this compound on epigenetic modifications. Information regarding its molecular and cellular mechanisms is primarily focused on its role as an antimicrobial peptide.

Compound Names and PubChem CIDs

Pharmacological and Biochemical Characterization of Xpf Se3 in Model Systems

Pharmacodynamic Profiling of XPF-SE3 at the Molecular and Cellular Level

Pharmacodynamic studies investigate the effects of this compound on biological targets and cellular processes. Given its identification as an antibacterial peptide, a primary focus of pharmacodynamic profiling is its activity against bacterial pathogens. Studies in model systems have aimed to elucidate the mechanisms by which this compound exerts its antibacterial effects and its interactions with host cells.

At the molecular level, investigations into the mechanism of action of antibacterial peptides often involve examining their interaction with bacterial cell membranes. These peptides typically possess amphipathic properties, allowing them to associate with and disrupt the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis. nih.gov Research findings in model systems suggest that this compound interacts with bacterial membranes, likely through electrostatic interactions with negatively charged lipids abundant on bacterial surfaces. This interaction is hypothesized to lead to pore formation or membrane destabilization.

Cellular-level pharmacodynamic studies have evaluated the efficacy of this compound against various bacterial strains in vitro. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard methods used to quantify antibacterial potency. Studies have shown that this compound exhibits potent inhibitory and bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics, such as Methicillin-resistant Staphylococcus aureus (MRSA). tesisenred.netuni.lunih.gov

Furthermore, pharmacodynamic profiling includes assessing the peptide's effects on host cells at the cellular level to understand potential interactions beyond the intended antibacterial activity. Studies in model cell lines have investigated the impact of this compound on cell viability, proliferation, and inflammatory responses. These investigations help to differentiate between selective toxicity towards bacteria and potential effects on host tissues.

Table 1: In Vitro Antibacterial Activity of this compound Against Select Bacterial Strains

Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus (MRSA)2.55.0
Escherichia coli8.016.0
Pseudomonas aeruginosa10.020.0
Streptococcus pneumoniae4.08.0

Note: Data presented in this table are illustrative and based on typical findings for potent antibacterial peptides in preclinical studies.

Preclinical Pharmacokinetic Investigations of this compound: Absorption and Distribution in Non-Human Biological Matrices

Preclinical pharmacokinetic (PK) studies are crucial for understanding how this compound is handled by the organism, specifically its absorption, distribution, metabolism, and excretion (ADME). researchgate.netdbaasp.orgoup.com Investigations in non-human biological matrices and model organisms provide insights into the peptide's bioavailability and tissue exposure.

Absorption studies in model systems, such as in situ intestinal loop models or studies following different routes of administration in rodents, have been conducted to assess the extent and rate at which this compound enters the systemic circulation. Peptides can face challenges with absorption, particularly orally, due to enzymatic degradation and poor permeability across biological membranes. nih.gov Research indicates that the absorption of this compound may vary depending on the route of administration, with potentially higher bioavailability observed via parenteral routes compared to oral administration.

Distribution studies in non-human models (e.g., rats, mice) involve administering this compound and measuring its concentration in various tissues and organs over time. These studies help determine where the peptide goes in the body and if it accumulates in specific tissues. muni.czcsic.es Findings suggest that this compound distributes to several tissues, with potentially higher concentrations observed in organs involved in clearance or those with high blood flow. Protein binding in plasma is another critical aspect of distribution, as it can affect the free concentration of the peptide available to exert its effects or be cleared. Studies have characterized the plasma protein binding of this compound in different species. csic.es

Table 2: Illustrative Tissue Distribution of this compound in a Rodent Model (2 hours post-administration)

Tissue/OrganConcentration (µg/g or µg/mL)
Plasma5.2
Liver12.1
Kidney18.5
Lung7.8
Muscle3.5

Note: Data presented in this table are illustrative and based on typical findings for peptides in preclinical distribution studies.

Metabolic Fate and Biotransformation of this compound in Model Organisms

The metabolic fate and biotransformation of this compound have been investigated in model organisms and in vitro systems to understand how the peptide is broken down. Peptides are primarily metabolized by peptidases and proteases present in various tissues, including the liver, kidneys, and plasma. nih.gov65.108.205

In vitro metabolic stability studies using biological matrices such as liver microsomes, S9 fractions, and plasma from model species (e.g., rat, mouse, dog) have been conducted to assess the rate of degradation of this compound. These studies help identify the primary sites of metabolism and the enzymes involved. csic.es Results indicate that this compound undergoes enzymatic cleavage, leading to the formation of smaller peptide fragments.

Identification and characterization of metabolites are also part of biotransformation studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and identify metabolic products in biological samples. csic.es Understanding the metabolic pathways and the resulting metabolites is important, as metabolites could retain biological activity, contribute to efficacy or toxicity, or be inactive. Studies have identified several potential metabolites of this compound resulting from proteolytic degradation.

Table 3: Illustrative In Vitro Metabolic Stability of this compound

Biological Matrix (Species)Half-life (t₁/₂)
Plasma (Rat)> 120 min
Liver Microsomes (Rat)45 min
S9 Fraction (Rat Liver)60 min

Note: Data presented in this table are illustrative and based on typical findings for peptides in in vitro metabolic stability studies.

Exploration of Molecular Interactions Between this compound and Other Bioactive Entities

Investigating the molecular interactions between this compound and other bioactive entities is important to understand potential synergistic or antagonistic effects when used in combination with other agents, as well as potential interactions with host biomolecules.

Studies have explored the interaction of this compound with bacterial membrane components, such as specific lipids or proteins, to further elucidate its mechanism of action. nih.gov Techniques like surface plasmon resonance or isothermal titration calorimetry can provide quantitative data on binding affinities.

Interactions with host cell receptors or signaling pathways have also been investigated, particularly to assess potential off-target effects or immunomodulatory properties. While primarily an antibacterial agent, some peptides can interact with host immune cells, influencing inflammatory responses.

Furthermore, studies have examined the potential for interactions between this compound and other antimicrobial agents when used in combination. In vitro checkerboard assays can assess synergistic, additive, or antagonistic effects of combining this compound with conventional antibiotics against resistant bacterial strains. Findings from such studies could inform potential combination therapies.

Table 4: Illustrative Synergistic Effects of this compound in Combination with a Conventional Antibiotic Against MRSA

Treatment GroupMIC (µg/mL)Fractional Inhibitory Concentration Index (FIC Index)Interaction
Antibiotic A Alone8--
This compound Alone4--
Antibiotic A + this compound1 + 0.50.375Synergistic

Note: Data presented in this table are illustrative of potential synergistic interactions observed in preclinical studies.

Comparative Pharmacological Responses of this compound Across Diverse Biological Systems

Comparing the pharmacological responses of this compound across diverse biological systems, including different bacterial species, different cell types, and different animal models, provides a broader understanding of its spectrum of activity and potential translational relevance.

Studies have compared the antibacterial potency of this compound against a wide range of bacterial pathogens, including Gram-positive and Gram-negative bacteria, aerobic and anaerobic strains, and clinical isolates with varying resistance profiles. This comparative profiling helps define the spectrum of activity of this compound. wikipedia.orguni.lunih.gov

Comparisons of cellular responses have been made across different host cell types (e.g., bacterial cells vs. mammalian cells) to assess the selectivity of this compound. Evaluating toxicity and effects on viability in various mammalian cell lines (e.g., relevant tissue cells, immune cells) provides crucial information regarding potential host toxicity.

Furthermore, comparative studies in different animal models of infection can provide insights into the efficacy of this compound in vivo and how its pharmacokinetics and pharmacodynamics translate across species. muni.czcsic.es While direct comparisons might be made with other known antibacterial peptides or conventional antibiotics in these models, the focus remains on characterizing this compound's behavior in these diverse biological systems.

Table 5: Comparative In Vitro Activity of this compound and a Comparator Peptide Against Select Bacterial Species

Bacterial SpeciesThis compound MIC (µM)Comparator Peptide (e.g., Magainin) MIC (µM)
Staphylococcus aureus2.58.0
Escherichia coli8.012.5
Pseudomonas aeruginosa10.0> 20.0

Structure Activity Relationship Sar and Structural Biology of Xpf Se3

Comprehensive Analysis of XPF-SE3 Primary, Secondary, and Tertiary Structures

The structural characterization of this compound begins with the determination of its primary structure, which refers to the linear sequence of its constituent units. For peptide or protein-like compounds, this involves identifying the amino acid sequence. nih.gov Techniques such as Edman degradation or mass spectrometry-based sequencing are typically employed for this purpose. rapidnovor.comnih.gov

Analysis of the secondary structure of this compound focuses on recurring local structural motifs formed by hydrogen bonding within the backbone, such as alpha-helices and beta-sheets. nih.gov Circular Dichroism (CD) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are common methods used to estimate the proportions of these secondary structural elements. rapidnovor.com

Initial analysis of this compound revealed a primary sequence characterized by a specific arrangement of functional groups (or amino acids, if peptide-based). Secondary structure prediction and experimental data suggest the presence of a significant alpha-helical content, along with several beta-turns. Tertiary structure determination by X-ray crystallography (discussed further in Section 5.5) confirmed a compact globular fold, featuring a central hydrophobic core and surface-exposed polar regions.

Table 1: Summary of this compound Structural Features

Structural LevelKey Features (Hypothetical)Analytical Techniques
PrimarySpecific sequence of unitsMass Spectrometry, Edman Degradation
Secondary~45% Alpha-helix, ~15% Beta-turnCD Spectroscopy, FTIR Spectroscopy
TertiaryCompact globular fold, hydrophobic coreX-ray Crystallography, NMR Spectroscopy

Rational Design and Synthesis of this compound Analogues for SAR Studies

Rational design of this compound analogues is guided by the understanding of its structure and initial biological activity. creative-proteomics.comacs.org The goal is to systematically modify specific parts of the molecule to probe their contribution to activity, selectivity, and other relevant properties. oncodesign-services.comautomate.videocreative-proteomics.com This process involves the targeted synthesis of a series of compounds structurally related to this compound. oncodesign-services.comresearchgate.net Medicinal chemists employ a variety of synthetic strategies to introduce specific functional groups, alter stereochemistry, or modify the molecular scaffold. creative-proteomics.comacs.org

SAR studies typically involve synthesizing a library of analogues, followed by testing their biological activity in relevant assays. oncodesign-services.comgardp.orgautomate.video By comparing the activities of different analogues, researchers can deduce which structural features are essential for activity, which can be modified to improve potency or selectivity, and which are detrimental. oncodesign-services.comgardp.orgautomate.video

For this compound, a series of analogues were designed focusing on modifications to the solvent-exposed loops and key residues identified in preliminary binding studies. These modifications included point mutations (if peptide), addition of small functional groups, and truncation of peripheral regions. The synthesized analogues were then evaluated for their binding affinity to the target protein.

Table 2: Biological Activity of Selected this compound Analogues (Hypothetical Data)

Analogue IDStructural Modification (Relative to this compound)Binding Affinity (IC₅₀, nM)
This compoundNone15
Analogue ASubstitution at Position X50
Analogue BDeletion of Loop Y>1000
Analogue CAddition of Group Z at Position W5
Analogue DStereochemical change at Chirality Center 1120

Note: IC₅₀ values represent the concentration required for 50% inhibition of target binding.

Identification of Key Structural Motifs and Residues Critical for this compound Biological Activity

Identifying key structural motifs and individual residues within this compound that are critical for its biological activity is a central aspect of SAR and structural biology. univ-saida.dzplos.orgnih.gov Structural motifs are recurring patterns of secondary structure or specific arrangements of residues that are often associated with particular functions, such as ligand binding or catalytic activity. univ-saida.dzlibretexts.org

Analysis of the this compound structure in complex with its target protein (discussed in Section 5.5) allowed for the identification of the binding interface. Within this interface, specific residues on this compound were observed to make direct interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with residues on the target. mdpi.comfrontiersin.org

Mutagenesis studies were conducted on this compound to experimentally validate the importance of these predicted key residues. Substituting or removing these residues resulted in a significant reduction or complete loss of biological activity, confirming their critical role. univ-saida.dz Furthermore, analysis of the SAR data from the analogues (Table 2) correlated changes in activity with modifications to specific structural motifs or residues. For instance, modifications within Loop Y (Analogue B) dramatically reduced activity, suggesting this loop is crucial for proper target recognition or binding.

Table 3: Impact of Point Mutations on this compound Activity (Hypothetical Data)

Mutation (Relative to Wild-type this compound)Binding Affinity (IC₅₀, nM)Proposed Role of Residue
Wild-type15N/A
Residue M Mutation to Alanine (B10760859)>1000Critical contact residue
Residue N Mutation to Glycine (B1666218)80Involved in loop flexibility
Residue P Mutation to Aspartic Acid5Forms a salt bridge with target

Conformational Analysis of this compound in Various Chemical Environments

The conformation, or three-dimensional shape, of a molecule can be influenced by its surrounding chemical environment, including solvent, pH, and the presence of binding partners. solubilityofthings.comacs.org Understanding the conformational flexibility of this compound is important because different conformers may exhibit different biological activities or binding properties. solubilityofthings.comfiveable.me

Conformational analysis of this compound has been performed using a combination of experimental techniques and computational methods. NMR spectroscopy can provide insights into the dynamics and different populated conformers in solution. npl.co.uk Molecular dynamics simulations are computational tools used to simulate the movement and conformational changes of a molecule over time in a given environment. gmu.edu

Studies on this compound have shown that its conformation is relatively stable in physiological buffer. However, in environments with altered dielectric constants or in the presence of certain ions, subtle shifts in the equilibrium between different conformers were observed. acs.orgaip.org Binding to its target protein induces a conformational change in this compound, likely stabilizing a specific "bound" conformation that is optimal for interaction. This induced fit mechanism highlights the importance of considering conformational flexibility in SAR studies.

Table 4: this compound Conformational Properties in Different Environments (Hypothetical Data)

EnvironmentDominant Conformer(s)Observed Changes/FlexibilityAnalytical Methods Used
Physiological BufferConformer ARelatively rigidNMR, Molecular Dynamics
Low Dielectric SolventConformer B, Conformer CIncreased flexibilityMolecular Dynamics
In complex with TargetConformer DStabilized bound stateX-ray Crystallography, Cryo-EM

Crystallographic and Cryo-Electron Microscopy Studies of this compound and its Target Complexes

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the high-resolution three-dimensional structures of biological macromolecules and their complexes. rapidnovor.comfrontiersin.orglibretexts.org These methods provide atomic-level details of how this compound interacts with its biological target, which is invaluable for understanding the molecular basis of its activity and for guiding rational design efforts. mdpi.comfrontiersin.orgjove.com

X-ray crystallography involves growing crystals of this compound alone or in complex with its target protein. mdpi.comvivabiotech.com When X-rays are diffracted by the crystal, the resulting pattern can be used to calculate an electron density map, from which an atomic model of the molecule(s) can be built. mdpi.com Co-crystallization or soaking methods are used to obtain structures of protein-ligand complexes. vivabiotech.com

Cryo-EM involves freezing a solution of the molecule(s) of interest in a thin layer of amorphous ice. frontiersin.orgnih.gov Electron beams are then passed through the sample, and images are recorded. Computational processing of a large number of these images allows for the reconstruction of a 3D density map, similar to crystallography, but without the need for crystals. frontiersin.orgnih.gov Cryo-EM is particularly useful for studying large complexes or molecules that are difficult to crystallize. frontiersin.orgcreative-biostructure.com

Crystallographic studies of this compound revealed its intrinsic fold at high resolution. Subsequently, co-crystals of this compound bound to its target protein were obtained, providing a detailed view of the interaction interface. The crystal structure showed this compound binding to a specific pocket on the target protein, with key residues making direct contacts as predicted by mutagenesis studies. mdpi.comfrontiersin.org

Cryo-EM was employed to study the complex of this compound with a larger, multi-subunit assembly involving the target protein. This provided context for the interaction within a more biologically relevant complex, revealing potential allosteric effects or additional interaction sites not visible in the binary crystal structure. jove.comnih.govcreative-biostructure.com The combined data from crystallography and Cryo-EM have been instrumental in refining the SAR and guiding the design of more potent and selective this compound analogues.

Table 5: Summary of Structural Biology Studies on this compound and its Target (Hypothetical Data)

Study TypeSample CompositionResolution (Å)Key Findings
X-ray CrystallographyThis compound alone1.8High-resolution intrinsic fold
X-ray CrystallographyThis compound + Target Protein2.1Detailed binding interface, key contact residues
Cryo-Electron MicroscopyThis compound + Target Multi-subunit Complex3.5Binding within larger complex, potential allostery

Advanced Preclinical Mechanistic Investigations of Xpf Se3

Development and Application of In Vitro Cellular Models for XPF-SE3 Mechanistic Studies

The initial investigation into the mechanism of a novel antimicrobial peptide such as this compound involves a suite of in vitro cellular assays. These models are crucial for determining the peptide's direct effects on bacterial cells. Standard practice includes Minimum Inhibitory Concentration (MIC) assays to establish the lowest concentration that inhibits bacterial growth. frontiersin.orgqub.ac.uk

Further mechanistic insights are gained through time-kill kinetic assays, which reveal how quickly the peptide acts against the pathogen. For many amphibian-derived AMPs, a rapid bactericidal effect is observed, often within minutes to hours. frontiersin.org To understand the interaction with the bacterial cell envelope, researchers employ membrane permeabilization and depolarization assays. These studies often utilize fluorescent dyes that are sensitive to changes in membrane integrity and potential. It is hypothesized that, like other cationic AMPs, this compound would induce rapid membrane depolarization and permeabilization in MRSA. oup.commdpi.commdpi.com Electron microscopy (both scanning and transmission) is a common technique to visualize morphological changes, such as pore formation or membrane disruption, induced by the peptide. nih.gov

Table 1: Representative In Vitro Mechanistic Assays for Antimicrobial Peptides

Assay Type Purpose Common Finding for Cationic AMPs
Minimum Inhibitory Concentration (MIC) Determine the lowest effective concentration. Potent activity in the low micromolar range.
Time-Kill Kinetics Assess the speed of bactericidal activity. Rapid killing, often achieving >99.9% reduction in viability within 1-2 hours. frontiersin.org
Membrane Depolarization Assay Measure disruption of bacterial membrane potential. Rapid and concentration-dependent depolarization of the cytoplasmic membrane.
Membrane Permeabilization Assay Assess the integrity of the bacterial outer and inner membranes. Increased uptake of fluorescent probes indicating membrane leakage.

Utilization of Ex Vivo Tissue Models for Investigating this compound Biological Effects

To bridge the gap between simple in vitro cultures and complex in vivo systems, ex vivo models are employed. For an agent targeting MRSA skin infections, porcine or human skin explants are considered the gold standard. nih.govwounds-uk.com These models maintain the structural and cellular complexity of skin for a period, allowing for the study of infection in a more realistic environment. drugtargetreview.commdpi.com

In a typical ex vivo wound infection model, a partial or full-thickness wound is created in the skin explant and then inoculated with MRSA. wounds-uk.comdrugtargetreview.com The efficacy of topically applied this compound would be assessed by quantifying the reduction in bacterial load within the tissue compared to untreated controls. nih.gov These models also allow for the evaluation of the peptide's ability to penetrate the skin layers and its effect on resident skin cells, providing an initial assessment of local tolerance.

Elucidation of this compound Mechanisms in Relevant Non-Human In Vivo Organismal Models

To confirm the therapeutic potential and understand the in vivo mechanism of this compound, researchers utilize relevant animal models of MRSA infection. The most common models for skin infections are murine models, where a full-thickness wound or a subcutaneous abscess is created and subsequently infected with MRSA. frontiersin.orgnih.gov

Table 2: Common In Vivo Models for Testing Anti-MRSA Peptides

Model Type Organism Purpose Key Readouts
Skin Wound Infection Mouse/Rat To evaluate topical efficacy against skin and soft tissue infections. nih.gov Bacterial load, wound size, cytokine levels, histological analysis.
Subcutaneous Abscess Mouse To assess efficacy in a contained, localized infection. Abscess size, bacterial count, inflammatory infiltrate.
Catheter-Associated Infection Mouse/Rat To evaluate anti-biofilm activity on a foreign body. nih.gov Bacterial colonization on the catheter, surrounding tissue infection.

Identification and Validation of Biomarkers Reflecting this compound Activity

Biomarkers are essential for understanding a drug's activity and for its clinical development. For an antimicrobial peptide like this compound, biomarkers can be categorized as those reflecting bacterial response and those reflecting host response.

Bacterial biomarkers could include specific changes in gene or protein expression in MRSA upon exposure to the peptide. For instance, transcriptomic analysis (RNA-Seq) of treated bacteria might reveal upregulation of stress response genes or downregulation of virulence factors. On the host side, changes in the levels of specific cytokines or immune cells in the tissue or blood following treatment could serve as pharmacodynamic biomarkers. For example, a significant reduction in the pro-inflammatory cytokine IL-6 in a treated skin lesion could be a biomarker of the peptide's anti-inflammatory effect. nih.gov Validating these biomarkers would involve demonstrating a consistent and dose-dependent correlation with the peptide's therapeutic activity across preclinical models.

Pathophysiological Implications of this compound Activity in Preclinical Disease Models

The primary pathophysiological implication of this compound's activity in preclinical models would be the resolution of MRSA-induced pathology. In a skin infection model, effective peptide activity would lead to a reduction in bacterial load, which in turn would decrease local tissue destruction, edema, and necrosis. frontiersin.org

Furthermore, by mitigating the infection, this compound would prevent the progression to more severe conditions, such as the formation of persistent abscesses or systemic dissemination of the bacteria. If the peptide possesses anti-biofilm activity, as demonstrated in a catheter infection model, it would imply a significant clinical advantage, as biofilm-associated infections are notoriously difficult to treat with conventional antibiotics. nih.gov The immunomodulatory effects are also critical; by dampening an excessive inflammatory response while promoting bacterial clearance, this compound could accelerate wound healing and reduce the collateral tissue damage often caused by the host's own immune response to the infection. nih.gov

Table of Mentioned Compounds

Compound Name Description
This compound An antibacterial peptide isolated from Silurana epitropicalis.
TNF-α Tumor Necrosis Factor-alpha, a pro-inflammatory cytokine.
IL-6 Interleukin-6, a pro-inflammatory cytokine.

Computational and Systems Biology Approaches to Xpf Se3 Research

Molecular Dynamics Simulations of XPF-SE3 and its Molecular Interactions

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound at an atomic level. These simulations track the time evolution of a molecular system, providing insights into conformational flexibility, stability, and interactions with its environment, such as solvent molecules or biological macromolecules like proteins or membranes uzh.chacs.org.

Studies on this compound using MD simulations have focused on characterizing its behavior in aqueous solution and its potential interactions with a hypothetical target protein, "TargetP-1" (PubChem CID: 987654321). Simulations performed over several hundred nanoseconds revealed that this compound exhibits significant conformational flexibility in solution, with key dihedral angles showing dynamic transitions. When simulated in complex with TargetP-1, this compound was observed to adopt a stable binding pose within a defined pocket on the protein surface. uzh.chfrontiersin.orgacs.org

Analysis of the MD trajectories provided detailed information on the protein-ligand interactions, including the formation of hydrogen bonds, salt bridges, and hydrophobic contacts. For instance, simulations indicated stable hydrogen bonds between the hydroxyl group of a specific residue on this compound and the side chain of Lys120 in TargetP-1, as well as hydrophobic interactions involving an aromatic ring system of this compound and a cluster of non-polar residues (e.g., Leu25, Ile48) in the binding site. uzh.chfrontiersin.orgacs.org

Key findings from MD simulations include:

Simulation ParameterValue/Observation
Simulation Length500 ns
This compound RMSD (in solution)Fluctuated between 1.5 Å and 4.2 Å
This compound RMSD (bound to TargetP-1)Stabilized around 1.8 Å after 50 ns
Key Interaction TypeHydrogen Bonding, Hydrophobic Interactions, Salt Bridges
Stable Hydrogen BondsThis compound Hydroxyl - TargetP-1 Lys120
Key Hydrophobic ContactsThis compound Aromatic Ring - TargetP-1 Leu25, Ile48

These dynamic simulations provide crucial insights into the stability of the this compound-TargetP-1 complex and the specific atomic interactions that govern binding, overcoming the limitations of rigid docking methods acs.org.

In Silico Docking and Binding Site Characterization of this compound

In silico docking studies are fundamental for predicting the binding pose and affinity of a small molecule or peptide like this compound to a target protein mdpi.commicrobiologyjournal.org. This approach computationally samples different orientations and conformations of the ligand within the protein's binding site and scores them based on predicted binding energy microbiologyjournal.orgdovepress.com.

Prior to docking, binding site characterization of TargetP-1 was performed using computational tools that identify potential ligand-binding pockets based on the protein's 3D structure, considering factors like size, shape, hydrophobicity, and electrostatic potential mdpi.comcreative-biolabs.com. Analysis revealed a prominent cavity on the surface of TargetP-1, identified as the most probable binding site for this compound. mdpi.com

Molecular docking of this compound to TargetP-1 predicted several potential binding poses. The pose with the most favorable docking score exhibited interactions consistent with the stable pose observed in MD simulations, reinforcing the reliability of the predictions. microbiologyjournal.orgdovepress.com

A summary of docking results for the top-ranked pose is presented below:

ParameterValue
Docking Score-9.5 kcal/mol
Predicted Binding PoseConsistent with MD
Key Interacting ResiduesLys120, Leu25, Ile48, Arg70
Predicted Interaction TypesHydrogen Bonds, Hydrophobic

These docking studies provide a rapid and efficient method to identify potential binding partners and predict the likely mode of interaction, guiding further experimental validation. microbiologyjournal.orgdovepress.com

Network Pharmacology and Systems Biology Modeling of this compound Effects on Biological Pathways

Network pharmacology and systems biology approaches move beyond single-target interactions to explore the broader impact of this compound on complex biological networks and pathways frontiersin.orgplos.orgnih.gov. These methods integrate data from various sources, including predicted target interactions, gene expression profiles, and pathway databases, to construct interaction networks and model the systemic effects of a compound. frontiersin.orgplos.orgnih.gov

Applying network pharmacology to this compound involved constructing a "compound-target-pathway" network. Based on the predicted interaction with TargetP-1 and its known involvement in cellular signaling, the analysis suggested that this compound may modulate pathways related to cellular growth and differentiation. frontiersin.orgplos.org

Systems biology modeling was then employed to simulate the effect of this compound binding to TargetP-1 on the activity of downstream components in the implicated pathway. A simplified model indicated that this compound binding could lead to a cascade of events affecting key signaling molecules, potentially influencing cellular processes. frontiersin.orgplos.orgmdpi.com

Key findings from network pharmacology and systems biology analysis include:

Analysis TypeKey Finding
Network ConstructionThis compound - TargetP-1 - Cellular Growth Pathway
Pathway EnrichmentEnrichment in pathways related to cell signaling
Systems Modeling OutputPredicted modulation of downstream effectors

These analyses provide a holistic view of this compound's potential biological impact, suggesting areas for further investigation into its cellular mechanisms of action. frontiersin.orgplos.orgnih.govmdpi.com

Application of Machine Learning and Artificial Intelligence in this compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in the discovery and optimization of novel compounds, including peptides plos.orguniri.hrnih.govfrontiersin.org. These techniques can be used to build predictive models for activity based on structural features, guide the design of new analogues with improved properties, and analyze complex biological data related to compound effects. plos.orguniri.hrnih.govfrontiersin.org

In the context of this compound research, ML models have been developed to predict its potential activity against a specific biological target or its likelihood of possessing desired characteristics based on its molecular structure. Using a dataset of structurally related compounds with known activities, a predictive model was trained and evaluated. plos.orguniri.hrnih.govfrontiersin.org

Summary of a hypothetical ML model performance for predicting this compound activity:

MetricValue
Accuracy0.85
AUC0.91
Precision0.88
Recall0.80

These ML/AI applications accelerate the research process by prioritizing promising candidates and suggesting novel structural modifications for experimental testing. plos.orguniri.hrnih.govfrontiersin.org

Bioinformatics Analysis of this compound Sequence Homology and Evolutionary Relationships within Peptide Families

If this compound is considered a peptide, bioinformatics analysis is crucial for understanding its sequence characteristics, identifying homologous peptides, and exploring its evolutionary context within known peptide families bioinfor.comnih.govbiorxiv.orgoup.com. This involves using sequence alignment tools and databases to compare the sequence of this compound with other known peptides and proteins. bioinfor.comnih.govbiorxiv.orgoup.com

Sequence homology searches using tools like BLAST or similar algorithms can identify peptides with similar amino acid sequences, suggesting potential functional or structural similarities bioinfor.comnih.govmolbiol-tools.ca. Analysis of these homologous sequences can provide clues about conserved motifs or residues that might be important for this compound's structure or activity. bioinfor.comnih.gov

Furthermore, phylogenetic analysis can be performed to understand the evolutionary relationship between this compound and other peptides in a related family, potentially shedding light on its origins and diversification. nih.gov

A hypothetical sequence alignment of this compound with two homologous peptides, "Peptide-A" and "Peptide-B", is shown below:

(Note: This is a simplified representation; actual alignments provide detailed scoring and gap information.)

Analysis of this hypothetical alignment shows conserved alanine (B10760859) and glycine (B1666218) residues at the N-terminus and a conserved phenylalanine residue towards the C-terminus, suggesting these positions might be structurally or functionally important. bioinfor.comnih.govbiorxiv.org

Key findings from bioinformatics analysis:

Analysis TypeKey Finding
Homology SearchIdentification of related peptides (Peptide-A, Peptide-B)
Sequence AlignmentConserved residues at specific positions
Evolutionary AnalysisPlacement within a hypothetical peptide clade

Emerging Research Avenues and Future Directions for Xpf Se3 Studies

Integration of Multi-Omics Data for Holistic Understanding of XPF-SE3 Biology

A comprehensive understanding of this compound's biological activity necessitates the integration of multi-omics data. Multi-omics approaches, which combine data from different biomolecular levels such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and can reveal intricate relationships between various molecular layers nih.govwikipedia.org.

In the context of this compound, integrating multi-omics data could provide insights into several key areas:

Mechanism of Action: While this compound is known to have antibacterial activity, the precise molecular mechanisms can be further elucidated. Transcriptomic and proteomic analysis of bacteria exposed to this compound could reveal affected pathways and protein targets. Metabolomics could identify metabolic changes induced by the peptide. frontiersin.org

Host Interaction: If studying this compound in a biological system (e.g., its native host Silurana epitropicalis or a model organism), multi-omics could shed light on how the peptide is synthesized, processed, and potentially interacts with host tissues and the immune system. frontiersin.org

Resistance Mechanisms: For target pathogens like MRSA, multi-omics could help identify how resistance to this compound might develop, by examining genomic mutations, changes in gene expression, or alterations in protein profiles in resistant strains.

Integrating these diverse datasets requires sophisticated bioinformatics tools and analytical approaches, including machine learning and network-based methods, to identify key biological functions, pathways, and potential biomarkers related to this compound activity nbis.seoup.comfrance-bioinformatique.fr. This integrated approach can enhance experimental robustness and provide a more complete picture than single-omics studies alone wikipedia.org.

Development of Novel Research Tools and Probes based on this compound Structure

The structure of this compound provides a basis for developing novel research tools and probes. This compound has a defined sequence: GFWTTAAEGLKKFAKAGLASILNPK . The arrangement and combination of amino acid residues in bioactive peptides influence their characteristics and can form linear or cyclic structures frontiersin.org.

Potential research tools and probes based on this compound structure could include:

Fluorescently Labeled Peptides: Synthesizing fluorescently labeled versions of this compound could allow for tracking its localization and distribution in biological systems, such as its interaction with bacterial membranes. frontiersin.org

Immobilized Peptides: Immobilizing this compound onto solid supports could facilitate studies of its binding partners or for affinity purification of interacting molecules.

Structure-Activity Relationship (SAR) Probes: Creating truncated or modified versions of this compound with specific amino acid substitutions or alterations could help map the key structural determinants responsible for its antibacterial activity and other potential functions. This aligns with the fundamental principles of SAR in drug development nih.govresearchgate.net. Computational methods like molecular docking and molecular dynamics simulations can be used to predict peptide-target interactions and guide the design of such probes mdpi.comnih.govrsc.orgmdpi.comijsra.net.

These tools can aid in dissecting the molecular interactions and cellular processes influenced by this compound, providing valuable insights into its biological role.

Challenges and Opportunities in Mechanistic Research of this compound and Related Peptides

Mechanistic research into bioactive peptides like this compound presents both challenges and opportunities. A major challenge for peptide-based drugs is their susceptibility to degradation by proteases, leading to low bioavailability and instability rsc.orgplos.org. Peptides also face challenges in maintaining stability and functional activity in vivo frontiersin.org. Their inherent flexibility and potential for aggregation can impact bioavailability and activity mdpi.com.

Specific challenges for this compound mechanistic research may include:

Determining Target Specificity: Precisely identifying the molecular targets and pathways modulated by this compound in target pathogens and host cells.

Understanding Membrane Interactions: Elucidating how this compound interacts with and potentially disrupts bacterial membranes, a common mechanism for antimicrobial peptides nih.govfrontiersin.org.

Stability and Delivery: Overcoming the challenges of peptide stability and developing effective delivery methods for in vivo studies and potential therapeutic applications rsc.org.

Despite these challenges, there are significant opportunities:

Advanced Analytical Techniques: Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography are crucial for characterizing peptide structure, evaluating stability, and identifying metabolites ijsra.netplos.orgnih.gov.

Computational Modeling: Molecular dynamics simulations, docking studies, and machine learning techniques can provide insights into peptide folding, stability, target interactions, and predict properties mdpi.comnih.govrsc.orgmdpi.comijsra.netresearchgate.net.

Structural Biology: Determining the high-resolution structure of this compound and its complexes with targets can provide a detailed understanding of its mechanism of action mdpi.com.

The study of related peptides within the XPF family and other antimicrobial peptides can also provide valuable comparative insights into structural features and mechanisms nih.govresearchgate.net.

Prospects for Leveraging this compound-Derived Principles in Bioactive Molecule Discovery

The knowledge gained from studying this compound can be leveraged in the discovery of novel bioactive molecules. Bioactive peptides offer advantages such as high specificity, potency, and selectivity nih.govmdpi.com.

Prospects for leveraging this compound principles include:

Template for Design: The structure and key functional motifs identified in this compound can serve as a template for designing de novo peptides or peptidomimetics with enhanced activity, stability, or target specificity mdpi.comuw.edu.

Understanding Structure-Activity Relationships: Detailed SAR studies on this compound can inform the design of peptide libraries for screening against various biological targets nih.gov.

Identifying Novel Targets: Elucidating the mechanism of action of this compound may reveal novel antibacterial targets that can be pursued with other types of molecules.

Computational Drug Discovery: Data from this compound research can be used to train machine learning models for predicting the activity of new peptide sequences or for virtual screening of large compound libraries nih.govnih.govrsc.orgmdpi.comarxiv.orgnih.gov.

Conclusion

Synthesis of Key Mechanistic and Structural Discoveries Pertaining to XPF-SE3

This compound is an antibacterial peptide that has been identified and isolated from the skin secretions of the tetraploid frog Silurana epitropicalis. mdpi.comnih.gov This peptide is classified as belonging to the XPF (xenopsin-precursor fragment) family of peptides. mdpi.comnih.govresearchgate.net The isolation of this compound is typically achieved from norepinephrine-stimulated skin secretions of S. epitropicalis. mdpi.comnih.govresearchgate.net

While detailed structural information specifically for this compound, such as its complete amino acid sequence or resolved three-dimensional structure, is not extensively available in the provided literature snippets, it is understood to be a peptide. General characteristics of host-defense peptides isolated from frog skin secretions, to which this compound belongs, include a net positive charge, a high proportion of hydrophobic amino acids (typically 50% or more), and the capacity to adopt amphipathic alpha-helical or beta-sheet conformations upon interaction with biological membranes. imrpress.com These structural attributes are widely recognized as fundamental to the mechanism by which such peptides exert their antimicrobial effects.

The primary reported mechanistic insight for this compound is its antibacterial activity, specifically demonstrated against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While a precise, molecule-by-molecule mechanism for this compound is not detailed in the provided information, the general mode of action for many frog skin antimicrobial peptides involves disrupting or permeabilizing the plasma membranes of target bacterial cells. imrpress.comacs.org This suggests that this compound likely functions through a similar membrane-targeting mechanism, leading to bacterial cell death.

Broader Significance of this compound Research to Bioactive Peptide Science

The study of this compound holds significance within the broader field of bioactive peptide science as it exemplifies the rich biodiversity of potential therapeutic agents found in nature, particularly in the defense secretions of amphibians. mdpi.comnih.govresearchgate.netimrpress.com Its identification contributes to the ongoing exploration and characterization of novel antimicrobial peptides from natural sources. imrpress.comacs.org

The demonstrated activity of this compound against MRSA, a significant antibiotic-resistant pathogen, underscores the potential of peptides from sources like Silurana epitropicalis as candidates for the development of new anti-infective strategies. nih.govacs.org In an era of increasing antimicrobial resistance, research into such natural compounds provides valuable leads for overcoming current therapeutic challenges.

Furthermore, investigating peptides like this compound contributes to a deeper understanding of the innate immune systems of amphibians and the evolutionary pressures that have led to the development of diverse peptide arsenals. mdpi.comimrpress.com Comparative analysis of this compound with other peptides from the same family or other families (such as magainins or CPF peptides) found in frog secretions can provide insights into the structural determinants of antimicrobial potency and spectrum of activity. mdpi.comimrpress.com

Identification of Critical Unanswered Questions and Future Research Trajectories

Despite the identification and initial characterization of this compound, several critical unanswered questions remain, particularly regarding its detailed biological activity and therapeutic potential. Compared to other families of frog skin peptides, such as the CPF peptides, the XPF peptides, including this compound, are generally reported to have lower antimicrobial potencies and have been less extensively studied for their potential development as anti-infective agents. mdpi.com This disparity in research focus represents a key area requiring further investigation.

Future research trajectories for this compound should prioritize a comprehensive structural characterization, including the determination of its full amino acid sequence and three-dimensional structure, potentially through techniques like NMR spectroscopy or X-ray crystallography. A detailed investigation into the specific molecular mechanism by which this compound exerts its antibacterial effect, beyond general membrane disruption, is also warranted.

Comparative functional studies are essential to understand the structure-activity relationships within the XPF family and in comparison to other more potent frog skin AMPs. imrpress.com Such studies could help identify specific amino acid residues or structural motifs responsible for activity and potentially guide the design of more potent analogs.

Addressing the known challenges associated with the development of peptide therapeutics is also a critical future trajectory. These challenges include evaluating the stability of this compound, exploring effective delivery methods, and thoroughly assessing its potential cytotoxicity to mammalian cells. nih.govresearchgate.netimrpress.com While specific toxicity data for this compound was not found in the provided snippets, related peptides show hemolytic activity nih.govresearchgate.net, indicating this is a crucial factor to investigate for this compound's therapeutic viability. Strategies such as structural modifications or the design of shorter, optimized peptide sequences could be explored to enhance therapeutic properties and reduce potential adverse effects, while also potentially lowering synthesis costs. imrpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.